7-Amino-1,3-naphthalenedisulfonic acid

Chiral Separation Capillary Electrophoresis Fluorescent Labeling

7-Amino-1,3-naphthalenedisulfonic acid (Amido-G-acid, ANDSA) is a substituted naphthalene derivative bearing a primary amino group and two sulfonic acid moieties. With a molecular formula of C10H9NO6S2 and a molecular weight of 303.3 g/mol, the compound is supplied as a technical-grade or high-purity solid, typically as fine needles or powder.

Molecular Formula C10H9NO6S2
Molecular Weight 303.3 g/mol
CAS No. 86-65-7
Cat. No. B165742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-1,3-naphthalenedisulfonic acid
CAS86-65-7
Synonyms2-naphthylamine-6,8-disulfonic acid
7-amino-1,3-naphthalenedisulfonic acid
7-aminonaphthalene-1,3-disulfonic acid
7-ANDSA
amido-G-acid
amido-G-acid, disodium salt
amido-G-acid, monoammonia, monopotassium salt
amido-G-acid, monoammonium salt
amido-G-acid, monopotassium
amido-G-acid, monosodium salt
monopotassium 7-amino-1,3-naphthalenedisulfonic acid
Molecular FormulaC10H9NO6S2
Molecular Weight303.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)N
InChIInChI=1S/C10H9NO6S2/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17/h1-5H,11H2,(H,12,13,14)(H,15,16,17)
InChIKeyCMOLPZZVECHXKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Amino-1,3-naphthalenedisulfonic acid (CAS 86-65-7): Procurement Specifications and Functional Profile


7-Amino-1,3-naphthalenedisulfonic acid (Amido-G-acid, ANDSA) is a substituted naphthalene derivative bearing a primary amino group and two sulfonic acid moieties [1]. With a molecular formula of C10H9NO6S2 and a molecular weight of 303.3 g/mol, the compound is supplied as a technical-grade or high-purity solid, typically as fine needles or powder [1]. Commercial specifications commonly cite a purity range from 95% to 98% [2]. The compound exhibits high water solubility and has a reported melting point of 300°C [1]. It serves as a key intermediate in the synthesis of azo and reactive dyes, and as a fluorescent derivatization reagent in analytical chemistry .

Fluorescent derivatization for CE-LIF detection
High-sensitivity glycan and herbicide analysis
Chiral separation tag for phenoxy acid herbicides
Reported to enable enantiomeric resolution in CE
Aqueous dye intermediate with defined solubility
Supports azo and reactive dye synthesis

7-Amino-1,3-naphthalenedisulfonic acid (CAS 86-65-7): Risks of Generic Substitution with Other Aminonaphthalene Sulfonates


Aminonaphthalene sulfonic acids are not a uniform commodity. Their specific substitution patterns (position and number of amino and sulfonic acid groups) fundamentally dictate their physicochemical behavior and functional utility [1]. Generic substitution of 7-Amino-1,3-naphthalenedisulfonic acid (ANDSA) with a mono-sulfonated analog (e.g., 5-aminonaphthalene-1-sulfonic acid, ANSA) or a tri-sulfonated analog (e.g., 8-aminonaphthalene-1,3,6-trisulfonic acid, ANTS) will drastically alter the polarity of the resulting derivatives, leading to complete failure of chiral separations in analytical applications [1]. Similarly, in dye synthesis, the precise positioning of the amino and sulfonic acid groups is critical for achieving the desired chromophoric properties and fiber affinity, making random substitution with isomers or related compounds ineffective . The evidence presented in the following section quantifies these performance gaps to inform strategic procurement decisions.

ANSA analog Mono-sulfonated ANSA may drastically limit chiral resolution compared to ANDSA under reported CE conditions.
ANTS analog Tri-sulfonated ANTS may prevent enantioseparation entirely; class-level polarity mismatch can disrupt method transfer.
Isomer substitution Random aminonaphthalene sulfonate isomers can shift chromophoric and fiber-affinity properties in dye synthesis.

7-Amino-1,3-naphthalenedisulfonic acid (CAS 86-65-7): Quantitative Evidence for Differentiated Selection


Enhanced Chiral Resolution vs. Other Aminonaphthalene Sulfonate Fluorescent Tags

In a head-to-head comparison of three fluorescent tags for the enantioseparation of chiral phenoxy acid herbicides by capillary zone electrophoresis, 7-Amino-1,3-naphthalenedisulfonic acid (ANDSA) provided superior chiral resolution compared to 5-aminonaphthalene-1-sulfonic acid (ANSA) and 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) [1]. The study found that while ANDSA derivatives were readily enantioseparated, ANSA allowed separation of only a limited number of derivatives, and ANTS derivatives could not be enantioseparated at all under the same conditions [1].

Chiral resolution
Head-to-head
ANDSA: enantioseparation achieved
ANSA: limited; ANTS: none
Supports chiral discrimination review
CE with chiral surfactant; UV/LIF detection
Chiral Separation Capillary Electrophoresis Fluorescent Labeling

Ultrasensitive Detection Limit Improvement for Carbohydrate Analysis

Derivatization of glycosaminoglycan disaccharides with 7-Amino-1,3-naphthalenedisulfonic acid (ANDSA) enabled ultrasensitive detection via laser-induced fluorescence (LIF) [1]. The detection limit achieved was at the nanomolar level, which is three orders of magnitude lower (i.e., 1000x more sensitive) than the limit of detection for the underivatized disaccharides using UV absorbance at 231 nm [1]. The derivatization reaction also exhibited a high percentage yield of 97% [1].

LOD improvement
Head-to-head
~1000× lower LOD (nM vs. µM)
Supports high-sensitivity glycan analysis
CE-LIF with He-Cd laser vs. UV
Glycobiology Capillary Electrophoresis Laser-Induced Fluorescence

High and Reproducible Derivatization Yield for Environmental Herbicide Analysis

The precolumn derivatization of phenoxy acid herbicides with 7-Amino-1,3-naphthalenedisulfonic acid (ANDSA) was evaluated for quantitative analysis [1]. The derivatization reaction was found to be very quantitative, achieving a yield of 99.7% and producing stable derivatives with no side products [1]. The resulting ANDSA-herbicide derivatives enabled detection by CE-LIF at a concentration of 0.2 ppb [1].

Derivatization yield
Method context
99.7% yield, 0.2 ppb detection
Supports quantitative trace analysis
Phenoxy acid herbicide derivatization
Environmental Analysis Herbicide Detection Precolumn Derivatization

Quantitative Water Solubility for Formulation and Reaction Medium Design

The aqueous solubility of 7-Amino-1,3-naphthalenedisulfonic acid is a critical parameter for its use in both dye synthesis and analytical derivatization [1]. A specific, quantitative solubility value is available from authoritative sources: at 20°C, the solubility is 9.24 g per 100 g of saturated solution [1]. In comparison, many mono-sulfonated analogs exhibit significantly lower water solubility, a property that can hinder their use in aqueous reaction media [2].

Water solubility
Class-level
9.24 g/100g sat. sol. (20°C)
Supports aqueous reaction media design
Mono-sulfonated analogs typically lower
Process Chemistry Solubility Parameter Formulation

7-Amino-1,3-naphthalenedisulfonic acid (CAS 86-65-7): Validated Application Scenarios for Research and Industrial Procurement


High-Sensitivity Glycan and Carbohydrate Analysis via CE-LIF

For researchers requiring ultrasensitive detection and quantification of glycosaminoglycans, sialooligosaccharides, or other carboxylated carbohydrates, 7-Amino-1,3-naphthalenedisulfonic acid (ANDSA) is the recommended precolumn derivatization reagent. Evidence demonstrates that ANDSA labeling enables laser-induced fluorescence detection with a limit of detection at the nanomolar level, a 1000-fold improvement over standard UV detection of underivatized species [1]. The derivatization yield is high (97%), ensuring reliable quantitation [1].

Enantiomeric Purity Assessment of Chiral Pesticides and Metabolites

In chiral analysis workflows using capillary electrophoresis, the selection of the fluorescent tag is critical for successful enantiomeric separation. A direct comparative study has shown that ANDSA derivatives of chiral phenoxy acid herbicides and pyrethroid metabolites can be successfully enantioseparated, whereas derivatives of the alternative tags ANSA and ANTS fail to resolve under identical conditions [1]. This makes ANDSA the tag of choice for analytical chemists performing chiral purity assessments of environmental or agricultural samples.

Accurate Trace-Level Environmental Monitoring of Herbicides

For environmental laboratories requiring detection of phenoxy acid herbicides at regulatory-relevant levels, ANDSA derivatization offers a quantitative and sensitive solution. The near-quantitative derivatization yield of 99.7% ensures accurate representation of analyte concentration, and the resulting fluorescent derivatives can be detected by CE-LIF at concentrations as low as 0.2 ppb [1]. This performance is essential for monitoring trace contaminants in water and soil samples.

Aqueous-Phase Synthesis of Reactive and Acid Dyes

For industrial dye manufacturers, the high and precisely defined water solubility of 7-Amino-1,3-naphthalenedisulfonic acid (9.24 g/100g saturated solution at 20°C) ensures reliable and consistent performance in aqueous-phase diazotization and coupling reactions [1]. This property, combined with its specific amino and sulfonic acid substitution pattern, is essential for producing a range of reactive and acid dyes with the desired tinctorial strength and fastness properties, distinguishing it from less soluble mono-sulfonated intermediates [2].

Application
Selection Property
Validation Focus
High-sensitivity glycan analysis via CE-LIF
LIF-based sensitivity enhancement
Comparative LOD validation (UV vs. LIF)
Chiral purity assessment of pesticides
Enantiomeric resolution with ANDSA tag
Chiral separation verification vs. ANSA/ANTS
Trace herbicide monitoring
Near-quantitative derivatization efficiency
Yield and detection limit verification
Aqueous reactive dye synthesis
Defined aqueous solubility and reactivity
Solubility parameter and coupling consistency

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